Chlorodimethylsilylboronic ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

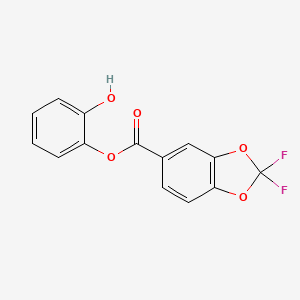

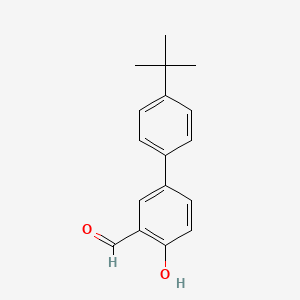

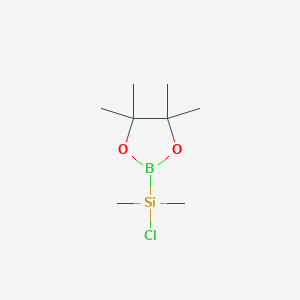

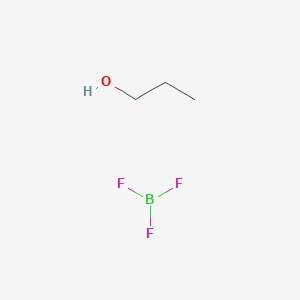

Chlorodimethylsilylboronic ester (SBCl) is an organoboron compound that contains both boronic acid and organosilicon groups. It has a molecular formula of C8H18BClO2Si and a molecular weight of 220.58 g/mol .

Synthesis Analysis

The synthesis of esters like this compound typically involves esterification, a process where a carboxylic acid and an alcohol combine, losing a molecule of water . The reaction mechanisms often involve single electron transfer, energy transfer, or other radical procedures .Molecular Structure Analysis

Mass spectrometry (MS) is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .Chemical Reactions Analysis

Esters, including this compound, undergo hydrolysis, which is catalyzed by either an acid or a base . The hydrolysis of esters is a critical reaction in organic chemistry, leading to the formation of a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis

Esters are neutral compounds, unlike the acids from which they are formed . In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, literally “splitting with water” .Aplicaciones Científicas De Investigación

C-H Activation for C-B Bond Construction

Chlorodimethylsilylboronic ester is utilized in the field of organic synthesis, particularly in the construction of C-B bonds through C-H activation. Studies indicate that converting C-H bonds to C-B bonds is thermodynamically and kinetically favorable, with applications in the formation of alkylboronate esters and accompanying boranes. This process is significant in organic synthesis, leveraging the accessible barriers for C-H bond cleavage and B-C bond formation during borylation of alkanes and arenes (Mkhalid et al., 2010).

Solvent-Free Synthesis of Chlorohydrin Esters

In the synthesis of chlorohydrin esters from glycerol, a solvent-free system is used, optimizing the atom economy of the reaction. This process is relevant in the chemical industry for producing high yields of chlorohydrin esters using either classical or microwave heating, with significant implications for environmental sustainability and efficiency in industrial processes (Escribà et al., 2009).

Silylene-1,3-Diene Cycloaddition in Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the [4 + 1] cycloaddition reactions involving silylene transfer from silylboronic esters to 1,3-dienes. This reaction facilitates the formation of silacyclopent-3-enes, which is a cornerstone in the synthesis of various organic compounds, showcasing the versatility of silylboronic esters in complex organic synthesis (Ohmura et al., 2009).

Mecanismo De Acción

Target of Action

Chlorodimethylsilylboronic ester is an organoboron compound that contains both boronic acid and organosilicon groups. It primarily targets 1,2- or 1,3-diol groups, the same motifs that engage in cyclic ketal and acetal formation . These targets are commonly found in carbohydrate derivatives, making this compound particularly useful in glycoscience .

Mode of Action

The compound interacts with its targets through a process known as boronic ester formation . This involves the condensation of boronic acids and carbohydrate derivatives to form cyclic boronic esters . The compound can also be employed as a protective intermediate for the selective installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . This pathway has been applied extensively in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives .

Pharmacokinetics

7±230 °C, and its predicted density is 098±01 g/cm3

Result of Action

The result of this compound’s action is the formation of cyclic boronic esters, which can serve as protective groups in carbohydrate chemistry . This allows for the selective installation of various functional groups to glycoside substrates . After the sequence of boronic ester formation, functionalization, and deprotection, the boronic acid component can be recovered and reused .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to hydrolysis under mild acidic or basic conditions, as well as to proteodeboronation, oxidation, and nucleophilic attack . .

Direcciones Futuras

Propiedades

IUPAC Name |

chloro-dimethyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18BClO2Si/c1-7(2)8(3,4)12-9(11-7)13(5,6)10/h1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTQAESLYBAWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)[Si](C)(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BClO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95%](/img/structure/B6289079.png)

![Benzyloxycalix[8]arene](/img/structure/B6289084.png)

![Benzyloxycalix[7]arene](/img/structure/B6289087.png)

![Benzyloxycalix[6]arene](/img/structure/B6289091.png)

![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)